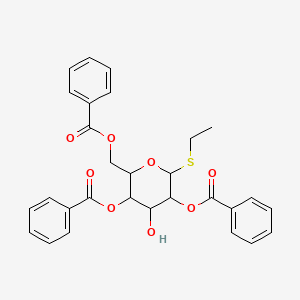
dysprosium;4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium;4-hydroxypent-3-en-2-one is a coordination compound that combines the rare earth element dysprosium with the organic ligand 4-hydroxypent-3-en-2-one Dysprosium is a lanthanide metal known for its high magnetic susceptibility and thermal neutron absorption cross-section, making it valuable in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium;4-hydroxypent-3-en-2-one typically involves the reaction of dysprosium salts, such as dysprosium chloride or dysprosium nitrate, with 4-hydroxypent-3-en-2-one in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dysprosium ion. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, and the product is then isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dysprosium salts and 4-hydroxypent-3-en-2-one, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is typically purified by recrystallization or other suitable methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dysprosium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands in the coordination sphere of dysprosium.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using other chelating agents or ligands.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Reduced dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
Applications De Recherche Scientifique
Dysprosium;4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
Mécanisme D'action
The mechanism of action of dysprosium;4-hydroxypent-3-en-2-one involves the coordination of the dysprosium ion with the 4-hydroxypent-3-en-2-one ligand. The ligand forms a stable chelate complex with the dysprosium ion, which can then interact with various molecular targets and pathways. The specific interactions depend on the nature of the ligand and the dysprosium ion’s oxidation state.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dysprosium;2,4-pentanedione: Another coordination compound with similar chelating properties.
Dysprosium;acetylacetone: A closely related compound with similar chemical behavior.
Dysprosium;salicylaldehyde: A coordination compound with a different ligand but similar coordination chemistry.
Uniqueness
Dysprosium;4-hydroxypent-3-en-2-one is unique due to the specific properties imparted by the 4-hydroxypent-3-en-2-one ligand, such as its ability to form stable chelate complexes and its versatility in various chemical reactions. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C15H24DyO6 |
|---|---|
Poids moléculaire |
462.85 g/mol |
Nom IUPAC |
dysprosium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Clé InChI |
BYBFJHANLYDGFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)


![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)

![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)

